molecular formula C7H8N2O5 B085734 bis(2-isocyanatoethyl) carbonate CAS No. 13025-29-1

bis(2-isocyanatoethyl) carbonate

Cat. No.: B085734
CAS No.: 13025-29-1
M. Wt: 200.15 g/mol
InChI Key: DZYFUUQMKQBVBY-UHFFFAOYSA-N
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Description

bis(2-isocyanatoethyl) carbonate is a chemical compound with the molecular formula C_7H_10N_2O_5 It is an ester derivative of ethanol and isocyanate, characterized by the presence of carbonate groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethanol, 2-isocyanato-, carbonate (2:1) (ester) typically involves the reaction of ethanol with phosgene to form ethyl chloroformate, which is then reacted with an isocyanate compound. The reaction conditions often require a controlled environment with specific temperatures and pressures to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of ethanol, 2-isocyanato-, carbonate (2:1) (ester) may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and solvents can also play a crucial role in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions: bis(2-isocyanatoethyl) carbonate can undergo various chemical reactions, including:

    Hydrolysis: Reaction with water to form ethanol and carbon dioxide.

    Aminolysis: Reaction with amines to form urea derivatives.

    Alcoholysis: Reaction with alcohols to form carbonate esters.

Common Reagents and Conditions:

    Hydrolysis: Typically carried out in the presence of water and a catalyst such as an acid or base.

    Aminolysis: Requires amines and may be catalyzed by acids or bases.

    Alcoholysis: Involves alcohols and may require a catalyst such as an acid or base.

Major Products Formed:

    Hydrolysis: Ethanol and carbon dioxide.

    Aminolysis: Urea derivatives.

    Alcoholysis: Carbonate esters.

Scientific Research Applications

bis(2-isocyanatoethyl) carbonate has several scientific research applications, including:

    Organic Synthesis: Used as a reagent in the synthesis of various organic compounds.

    Materials Science: Utilized in the production of polymers and other advanced materials.

    Industrial Chemistry: Employed in the manufacture of coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of ethanol, 2-isocyanato-, carbonate (2:1) (ester) involves its reactivity with nucleophiles such as water, amines, and alcohols. The isocyanate group is highly reactive and can form stable bonds with these nucleophiles, leading to the formation of various derivatives. The carbonate group can also participate in reactions, contributing to the compound’s versatility in chemical synthesis.

Comparison with Similar Compounds

    Ethanol, 2-methoxy-, carbonate (21): Similar structure but with a methoxy group instead of an isocyanate group.

    Bis(2-isocyanatoethyl) carbonate: Another isocyanate-containing carbonate compound.

Uniqueness: this compound is unique due to its combination of isocyanate and carbonate functional groups, which provide a wide range of reactivity and applications. Its ability to undergo various chemical reactions makes it a valuable compound in both research and industrial settings.

Properties

CAS No.

13025-29-1

Molecular Formula

C7H8N2O5

Molecular Weight

200.15 g/mol

IUPAC Name

bis(2-isocyanatoethyl) carbonate

InChI

InChI=1S/C7H8N2O5/c10-5-8-1-3-13-7(12)14-4-2-9-6-11/h1-4H2

InChI Key

DZYFUUQMKQBVBY-UHFFFAOYSA-N

SMILES

C(COC(=O)OCCN=C=O)N=C=O

Canonical SMILES

C(COC(=O)OCCN=C=O)N=C=O

13025-29-1

Pictograms

Irritant

Synonyms

Bis(2-isocyanatoethyl) carbonate

Origin of Product

United States

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